![molecular formula C8H8FNO2 B1456871 Methyl 5-fluoro-3-methylpicolinate CAS No. 1346148-32-0](/img/structure/B1456871.png)
Methyl 5-fluoro-3-methylpicolinate
Overview
Description
Methyl 5-fluoro-3-methylpicolinate is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 .
Molecular Structure Analysis
The InChI code for Methyl 5-fluoro-3-methylpicolinate is 1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 5-fluoro-3-methylpicolinate is a solid at room temperature . It should be stored in a dry environment . The boiling point of this compound is not specified .Scientific Research Applications
Antibacterial Activity : Compounds with structural features similar to Methyl 5-fluoro-3-methylpicolinate have been investigated for their antibacterial properties. For example, novel quinolones with potent antibacterial activity against respiratory pathogens, including gram-positive, gram-negative, and atypical strains, have been developed. These compounds, such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, exhibited excellent in vivo activity against experimental murine pneumonia models and showed favorable profiles in preliminary toxicological and pharmacokinetic studies (Odagiri et al., 2013).
Cancer Treatment : Derivatives of 5-fluorouracil, a compound related to Methyl 5-fluoro-3-methylpicolinate, have been widely used in cancer treatment. The efficacy of 5-fluorouracil and its metabolites in treating colorectal cancer has been studied, with a focus on their pharmacokinetic profiles and the potential to improve therapeutic efficacy by analyzing main metabolites like 5-fluoro-5,6-dihydrouracil (Casale et al., 2004).
Chemotherapy Response Biomarkers : Research has also been conducted to identify predictive biomarkers for chemotherapy response in colorectal cancer, specifically looking at DNA methylation. Although not directly related to Methyl 5-fluoro-3-methylpicolinate, this research indicates the broader context in which fluorinated compounds and their derivatives might play a role in therapeutic strategies and personalized medicine (Baharudin et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 5-fluoro-3-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDCOINTFRYCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346148-32-0 | |
Record name | methyl 5-fluoro-3-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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